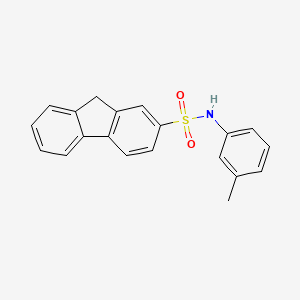
5-Methylazepan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylazepan-4-ol: is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The presence of a hydroxyl group at the fourth position and a methyl group at the fifth position distinguishes it from other azepane derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylazepan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 5-Methylazepan-4-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methylazepan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 5-Methylazepan-4-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 5-Methylazepane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 5-Methylazepan-4-one
Reduction: 5-Methylazepane
Substitution: Various substituted azepane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methylazepan-4-ol is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and can be used to introduce the azepane ring system into target compounds .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties .
Mecanismo De Acción
The mechanism of action of 5-Methylazepan-4-ol depends on its interaction with molecular targets. It may act as an agonist or antagonist for specific receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, influencing their conformation and function .
Comparación Con Compuestos Similares
- 1-Methylazepan-4-ol
- 5-Methylazepan-4-one
- Azepane
Comparison: 5-Methylazepan-4-ol is unique due to the presence of both a hydroxyl group and a methyl group on the azepane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
5-methylazepan-4-ol |
InChI |
InChI=1S/C7H15NO/c1-6-2-4-8-5-3-7(6)9/h6-9H,2-5H2,1H3 |
Clave InChI |
JKGYQDRFCVQWHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCNCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13992276.png)
![8-(3-chloro-5-(1-methyl-1H-indazol-5-yl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13992281.png)
![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;benzenesulfonic acid](/img/structure/B13992288.png)
![tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate](/img/structure/B13992303.png)
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-methylbenzamide](/img/structure/B13992308.png)
![3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid](/img/structure/B13992314.png)
![N-(3-phenylphenyl)-4-[2-[(3-phenylphenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13992319.png)
![3-[2-[3-[(3-Carbamimidoylanilino)diazenyl]-5-ethyl-6-phenylphenanthridin-5-ium-8-yl]iminohydrazinyl]benzenecarboximidamide;chloride](/img/structure/B13992320.png)
![5-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B13992327.png)

